Product packaging for 6-Bromo-1-benzothiophene-2-carbohydrazide(Cat. No.:CAS No. 1171927-47-1)

6-Bromo-1-benzothiophene-2-carbohydrazide

Cat. No.: B1405632
CAS No.: 1171927-47-1
M. Wt: 271.14 g/mol
InChI Key: MVLUJEBERIACBI-UHFFFAOYSA-N
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Description

6-Bromo-1-benzothiophene-2-carbohydrazide (CAS 886360-90-3) is a benzothiophene-based chemical building block of high interest in medicinal chemistry and antibacterial research. This compound features the benzothiophene scaffold, a privileged structure found in numerous pharmacologically active molecules . The molecule integrates two key motifs: the 6-bromo-substituted benzothiophene nucleus, which can be leveraged for further structural diversification via cross-coupling reactions, and the reactive carbohydrazide functional group. The carbohydrazide group serves as a versatile synthetic handle, readily undergoing condensation with aldehydes and ketones to form acylhydrazone derivatives. This reaction is central to its utility, enabling the rapid generation of diverse compound libraries for biological screening . Recent scientific investigations have demonstrated that acylhydrazone derivatives derived from closely related benzo[b]thiophene-2-carbohydrazide scaffolds exhibit significant antibacterial properties. Specifically, such compounds have been identified as hits against drug-resistant strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and daptomycin-resistant strains, with some derivatives showing potent minimal inhibitory concentrations (MIC) . This makes this compound a highly valuable precursor in the development of novel anti-MRSA agents and the broader fight against antimicrobial resistance (AMR). Researchers can utilize this reagent to synthesize and explore new chemical entities, particularly acylhydrazones, for their mechanism of action and efficacy against multidrug-resistant bacterial pathogens. The compound is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2OS B1405632 6-Bromo-1-benzothiophene-2-carbohydrazide CAS No. 1171927-47-1

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLUJEBERIACBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromothiophene-2-carboxylic Acid Derivatives

The foundational step involves synthesizing the core thiophene derivative, which can be achieved via electrophilic cyclization or esterification reactions:

  • Electrophilic Sulfur-Mediated Cyclization :
    This method employs dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic sulfur source to cyclize alkynyl thioanisoles, yielding benzo[b]thiophene derivatives with high efficiency (up to 99% yield). The process is performed under mild conditions at room temperature, using dichloromethane as solvent, and benefits from high regioselectivity and minimal toxic reagents.

  • Esterification of 5-Bromothiophene-2-carboxylic Acid :
    Esterification is typically performed with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane to produce 5-bromothiophene-2-carboxylate esters. This step is crucial for subsequent transformations and is optimized at 30°C with yields often exceeding 70%.

Conversion to Benzothiophene-2-Carbonyl Derivatives

The core benzothiophene structure is synthesized via cyclization of suitable precursors:

  • Electrophilic Cyclization :
    Using electrophilic sulfur sources, such as tetrafluoroborate salts, substituted alkynyl thioanisoles undergo cyclization to form benzo[b]thiophene cores with high yields (up to 99%). The process involves room temperature reactions with excess electrophile and is highly regioselective, especially when halogen substituents like bromine are present on the aromatic ring.

  • Functionalization of the Core :
    The benzothiophene-2-carboxylic acid derivatives are then esterified or directly converted into acid chlorides, facilitating subsequent amidation or hydrazide formation.

Optimization and Notes on Reaction Conditions

Step Reagents Solvent Temperature Time Yield Remarks
Cyclization Tetrafluoroborate salt Dichloromethane Room temperature 24 h Up to 99% Mild, high-yield, regioselective
Esterification DCC, DMAP Dichloromethane 30°C 12–24 h 70–80% Efficient for ester intermediates
Hydrazide formation Hydrazine hydrate Ethanol Reflux (~80°C) 4–6 h >80% Confirmed via IR and NMR

Research Findings and Data Summary

  • High-Yield Cyclization : The electrophilic sulfur-mediated cyclization offers a high-yield, environmentally friendly route to benzothiophene cores, especially with halogen substituents that facilitate further functionalization.

  • Versatile Hydrazide Synthesis : Both acid and ester routes are effective, with refluxing hydrazine hydrate providing a straightforward pathway to the carbohydrazide.

  • Functionalization Potential : Bromine substituents on the aromatic ring allow for subsequent cross-coupling reactions, expanding the compound's utility in medicinal chemistry and material science.

Concluding Remarks

The preparation of 6-Bromo-1-benzothiophene-2-carbohydrazide is best achieved through a multi-step approach involving:

  • Synthesis of the benzothiophene core via electrophilic sulfur-mediated cyclization.
  • Functionalization of the core with bromine substituents.
  • Conversion of the carboxylic acid or ester to hydrazide using hydrazine hydrate under reflux.

This methodology emphasizes mild reaction conditions, high yields, and operational simplicity, making it suitable for both laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including 6-bromo-1-benzothiophene-2-carbohydrazide, have shown promise as antimicrobial agents. The compound is being investigated for its ability to combat multidrug-resistant bacteria. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus strains, which are known for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating strong antimicrobial potential.

Anticancer Properties

The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer cell lines. Research has indicated that benzothiophene derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a series of compounds derived from the benzothiophene scaffold were evaluated for their cytotoxic effects against breast cancer cell lines, showing promising results with IC50 values in the micromolar range .

Case Study 1: Antimicrobial Screening

A comprehensive screening of a library of benzothiophene derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, several exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Compound NameStructure FeaturesMIC (µg/mL)Activity Type
This compoundBromine at position 64Antimicrobial
4-Chloro-1-benzothiophene-2-carbohydrazideChlorine at position 48Antimicrobial
6-Nitro-1-benzothiophene-2-carbohydrazideNitro group at position 610Antimicrobial

Case Study 2: Anticancer Evaluation

In another study focused on anticancer activity, a series of hydrazone derivatives derived from benzothiophenes were synthesized and evaluated against various cancer cell lines. The findings suggested that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. Notably, one derivative showed an IC50 value of approximately 5 µM against breast cancer cells .

Mechanism of Action

The mechanism by which 6-Bromo-1-benzothiophene-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomers: 4-Bromo-1-benzothiophene-2-carbohydrazide
  • Structural Difference : The bromine substituent is located at the 4-position instead of the 6-position .
  • Physicochemical Properties :
    • Density: 1.729 g/cm³ (predicted) for the 4-bromo derivative vs. unrecorded for the 6-bromo analogue.
    • Acidity (pKa): 12.21 (predicted) for the 4-bromo isomer, suggesting slight variations in protonation behavior compared to the 6-bromo compound .
2.1.2 Functional Group Variations: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)
  • Structural Difference : Chlorine replaces bromine at the 3-position .
  • Functional Performance: CBTC acts as a cathodic corrosion inhibitor for aluminum composites in HCl, with efficiency dependent on concentration and temperature .
2.1.3 Core Structure Variations: Benzothiazine Derivatives
  • Example : 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (II) and its hydrazide derivative (I) .
  • Key Differences :
    • Compound I replaces the carbonyl group of II with a hydrazide moiety, altering hydrogen-bonding capabilities.
    • Bromine planarity: Deviation from the aromatic ring plane is 0.0547 Å in I vs. 0.064–0.073 Å in II and III (ethyl analogue), influencing crystal packing .
    • Thiazine ring conformation in I adopts an envelope structure, fostering a 3D hydrogen-bonded network (N–H···O and C–H···O interactions) .

Physicochemical and Functional Comparisons

Compound Core Structure Substituents/Functional Groups Key Properties/Applications Reference
6-Bromo-1-benzothiophene-2-carbohydrazide Benzothiophene 6-Br, 2-carbohydrazide Potential corrosion inhibitor; hydrogen-bonding capacity
4-Bromo-1-benzothiophene-2-carbohydrazide Benzothiophene 4-Br, 2-carbohydrazide Predicted density: 1.729 g/cm³; pKa 12.21
3-Chloro-1-benzothiophene-2-carbohydrazide Benzothiophene 3-Cl, 2-carbohydrazide Cathodic inhibitor (HCl medium); Temkins/Langmuir adsorption
6-Bromo-4-hydrazinylidene-benzothiazine Benzothiazine 6-Br, hydrazide, 2,2-dioxide Envelope conformation; 3D hydrogen-bonded network
6-Bromo-1-methyl-benzothiazin-4-one Benzothiazine 6-Br, carbonyl, 2,2-dioxide Planar deviation of Br: 0.064 Å

Biological Activity

6-Bromo-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a benzothiophene core with a bromo substituent at the 6-position and a carbohydrazide functional group at the 2-position, which may influence its reactivity and biological interactions.

  • Molecular Formula : C9H8BrN3OS
  • Molecular Weight : Approximately 271.134 g/mol
  • Structure : The compound is characterized by a unique substitution pattern that may enhance its biological activity compared to related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-1-benzothiophene-2-carbonyl chloride with hydrazine, leading to the formation of the carbohydrazide through nucleophilic addition. This synthetic route is significant for producing derivatives that can be evaluated for various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzo[b]thiophenes have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored, with studies indicating that benzothiophene derivatives can inhibit cell growth in various cancer cell lines. The specific mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation and survival.

Comparative Biological Activity Table

Compound NameStructural FeaturesNotable Activities
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazideChloro substituent at position 3Antimicrobial and anticancer activities
5-Bromo-1-benzothiophene-2-carbohydrazideBromo substituent at position 5Potential antifungal properties
6-Chloro-1-benzothiophene-2-carbohydrazideChloro substituent instead of bromoInvestigated for anti-inflammatory effects

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the effectiveness of benzothiophene derivatives against multidrug-resistant Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing bioactivity . The introduction of bromine at specific positions was noted to improve activity against resistant strains.
  • Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects of various benzothiophene derivatives demonstrated low cytotoxicity against human cell lines while maintaining high selectivity indices, indicating potential therapeutic applications in cancer treatment .
  • Mechanistic Insights : Research into the biochemical pathways affected by benzothiophenes suggests that these compounds can modulate several cellular processes, including apoptosis and cell cycle regulation, which are critical in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between 6-bromo-1-benzothiophene-2-carboxylic acid derivatives and hydrazine. Key steps include:

  • Use of coupling agents (e.g., DCC or EDC) to activate carboxylic acid groups.
  • Solvent selection (e.g., ethanol or THF) to improve yield and purity.
  • Temperature control (60–80°C) to minimize side reactions .
    • Optimization : Reaction monitoring via TLC or HPLC ensures completion. Purification by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. How is this compound characterized structurally and spectroscopically?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles in the benzothiophene core .
  • NMR : 1H^1H NMR shows aromatic protons at δ 7.2–8.1 ppm, while 13C^{13}C NMR confirms carbonyl (C=O) at ~165 ppm .
  • FT-IR : Stretching vibrations for N–H (3320 cm1^{-1}) and C=O (1680 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • Methods :

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electrophilic/nucleophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
    • Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization at the bromine site .

Q. How can contradictions in reported biological activities of derivatives be resolved?

  • Case Study : Pyrazolo[1,5-a]pyrimidine derivatives (IC50_{50} = 2.70 µM) showed higher antiproliferative activity against HEPG2 liver cancer cells than thiadiazoles (IC50_{50} = 4.90 µM) .
  • Resolution Strategies :

  • Validate assays using standardized protocols (e.g., MTT vs. SRB for cytotoxicity).
  • Control for substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Challenges : Polymorphism and solvent inclusion in crystal lattices.
  • Solutions :

  • Slow evaporation in mixed solvents (e.g., DCM/methanol) improves crystal quality.
  • Non-covalent interactions (e.g., π-stacking, hydrogen bonds) stabilize packing .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent purity and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
  • Data Validation : Triangulate spectroscopic data (NMR, IR, XRD) to confirm structural assignments .
  • Statistical Analysis : Use ANOVA for biological replicates to assess significance (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
6-Bromo-1-benzothiophene-2-carbohydrazide

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